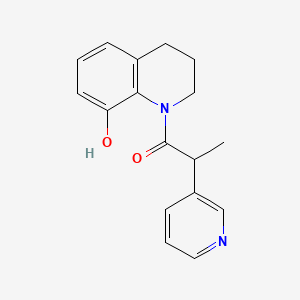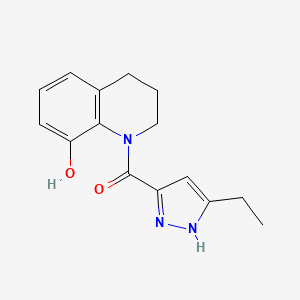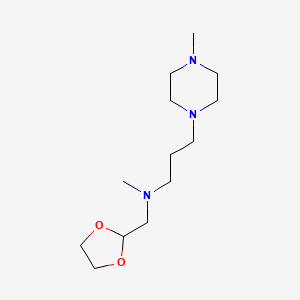
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine, also known as FPEI, is a novel compound that has recently gained attention in scientific research due to its potential therapeutic applications. FPEI is a small molecule that can selectively target certain receptors in the body, making it a promising candidate for drug development.
Wirkmechanismus
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine acts by selectively binding to certain receptors in the body, which can lead to a variety of biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter activity and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of neurotransmitter activity, vasodilation, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine in lab experiments is its selectivity for certain receptors, which can lead to more targeted and specific effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions that could be explored in N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine research. These include further investigation of its potential therapeutic applications in cancer, neurological disorders, and cardiovascular disease, as well as the development of more efficient synthesis methods and optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other drugs to enhance its effects and reduce potential side effects.
Synthesemethoden
The synthesis of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine involves a multi-step process that begins with the reaction of 3-fluoro-4-pyridin-3-ol with 2-chloroethanol to form a protected alcohol intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a strong acid catalyst to form the desired this compound compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific receptors involved in tumor growth. In neurological disorders, this compound has been studied for its potential to modulate neurotransmitter activity and improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
Eigenschaften
IUPAC Name |
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12(20-11-17-21-7-8-22-17)13-4-5-16(15(18)9-13)23-14-3-2-6-19-10-14/h2-6,9-10,12,17,20H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABWVXKKDOVDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)NCC3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)

![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)

![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)

![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)